An In-Depth Technical Guide to 2-Methylisothiazolidine 1,1-dioxide: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 2-Methylisothiazolidine 1,1-dioxide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylisothiazolidine 1,1-dioxide, a saturated cyclic sulfonamide also known as a γ-sultam, is a molecule of growing interest at the intersection of industrial chemistry and pharmaceutical research. While its primary established application lies as an industrial biocide, the structural motif of the cyclic sulfonamide is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-Methylisothiazolidine 1,1-dioxide, with a particular focus on its relevance to drug discovery and development.
The isothiazolidine 1,1-dioxide core represents a stable, sp³-rich three-dimensional structure that offers distinct advantages in drug design, including improved metabolic stability and the potential for precise spatial orientation of substituents to interact with biological targets.[2] Understanding the basic properties of this parent compound is crucial for the rational design of more complex derivatives with therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Methylisothiazolidine 1,1-dioxide is essential for its handling, formulation, and application in both industrial and research settings.
| Property | Value | Source |
| CAS Number | 83634-83-7 | [3][4] |
| Molecular Formula | C₄H₉NO₂S | [5] |
| Molecular Weight | 135.19 g/mol | [5] |
| MDL Number | MFCD11053821 | [5] |
| Storage Conditions | 2-8°C, sealed, dry | [5] |
Synthesis and Reactivity
One common and effective strategy involves the intramolecular cyclization of a suitable precursor. For instance, the synthesis of alkyl isothiazolidine-1,1-dioxide-3-carboxylates has been achieved through an intramolecular carbo-Michael reaction of vinyl sulfonamides.[6] This suggests a plausible synthetic pathway for 2-Methylisothiazolidine 1,1-dioxide could involve the cyclization of an N-methylated aminoethyl vinyl sulfone or a related precursor.
A general representation of a potential synthetic approach is illustrated below:
Figure 1. A plausible synthetic workflow for 2-Methylisothiazolidine 1,1-dioxide.
The reactivity of the isothiazolidine 1,1-dioxide ring is influenced by the electron-withdrawing nature of the sulfonyl group. The nitrogen atom is generally not basic due to the delocalization of its lone pair of electrons into the sulfonyl group. The protons on the carbon atoms adjacent to the sulfonyl group may exhibit some acidity and can be deprotonated with strong bases, allowing for further functionalization at these positions.
Potential Applications in Drug Discovery
The true potential of 2-Methylisothiazolidine 1,1-dioxide for the intended audience lies in its utility as a scaffold for the development of novel therapeutic agents. The broader class of cyclic sulfonamides has demonstrated a remarkable range of pharmacological activities.
Enzyme Inhibition
Cyclic sulfonamides have been successfully developed as inhibitors for a variety of enzymes. For example, derivatives of isothiazol-3(2H)-one 1,1-dioxides have been synthesized and shown to be potent inhibitors of human leukocyte elastase, a serine protease implicated in inflammatory diseases.[2] The rigid ring structure of the sultam can orient substituents in a precise manner to fit into the active site of an enzyme.
Anticancer Activity
Numerous studies have highlighted the potential of cyclic sulfonamides as anticancer agents.[1] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in tumor progression. The structural core of 2-Methylisothiazolidine 1,1-dioxide provides a starting point for the synthesis of libraries of compounds to be screened for antiproliferative activity.
Central Nervous System (CNS) Applications
The physicochemical properties of sultams, such as their potential for improved membrane permeability, make them attractive candidates for CNS-acting drugs. The anticonvulsant drug sulthiame is a notable example of a saturated sultam with therapeutic application in the CNS.[2]
The logical progression for leveraging 2-Methylisothiazolidine 1,1-dioxide in a drug discovery program is outlined below:
Figure 2. Drug discovery workflow utilizing the 2-Methylisothiazolidine 1,1-dioxide scaffold.
Industrial Applications
Currently, the most well-documented use of 2-Methylisothiazolidine 1,1-dioxide is as a biocide in industrial water systems.[5] It is effective in preventing the growth of bacteria, fungi, and algae in various applications, including:
-
Paper mills
-
Cooling towers
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Oilfield injection waters
-
Latex emulsions and adhesives[5]
Its stability across a range of pH and temperatures makes it suitable for use in harsh industrial environments.[5]
Safety and Toxicology
While specific toxicological data for 2-Methylisothiazolidine 1,1-dioxide is not extensively available in the public domain, it is important to consider the safety profile of the broader class of isothiazolinones, some of which are known skin sensitizers.[7] As with any chemical, appropriate personal protective equipment should be used when handling this compound. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Methylisothiazolidine 1,1-dioxide is a compound with a dual identity. On one hand, it is an effective industrial biocide. On the other, its core structure represents a valuable starting point for the development of novel therapeutics. For researchers and drug development professionals, the exploration of this and other saturated sultam scaffolds holds significant promise for the discovery of new drugs with improved properties and novel mechanisms of action. The continued development of efficient and diverse synthetic routes to functionalized isothiazolidine 1,1-dioxides will undoubtedly fuel future innovations in medicinal chemistry.
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γ-Sultam Scaffold